Pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride
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Overview
Description
Pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical and physical properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride typically involves the reaction of pyridine with an alkyl halide or alkyl sulfate. The reaction follows an SN2 mechanism, where the nucleophilic nitrogen atom of the pyridine attacks the electrophilic carbon atom of the alkyl halide or sulfate, resulting in the formation of the quaternary ammonium salt . The reaction is usually carried out at elevated temperatures (around 150°C) in the absence of a solvent .
Industrial Production Methods
Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chain, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
Pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of ionic liquids.
Biology: Employed in gene delivery systems and as antimicrobial agents.
Medicine: Investigated for its potential use as an anti-cancer and anti-malarial agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and textile softeners.
Mechanism of Action
The mechanism of action of pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride involves its interaction with cellular membranes and proteins. The positively charged pyridinium ion can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium chloride
- N-methylpyridinium chloride
- N-alkylpyridinium salts
Uniqueness
Pyridinium, 1-[[(1-oxododecyl)oxy]methyl]-, chloride is unique due to its long alkyl chain, which enhances its surfactant properties and makes it highly effective as an antimicrobial agent. This structural feature also contributes to its versatility in various industrial applications .
Properties
CAS No. |
61413-58-9 |
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Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
pyridin-1-ium-1-ylmethyl dodecanoate;chloride |
InChI |
InChI=1S/C18H30NO2.ClH/c1-2-3-4-5-6-7-8-9-11-14-18(20)21-17-19-15-12-10-13-16-19;/h10,12-13,15-16H,2-9,11,14,17H2,1H3;1H/q+1;/p-1 |
InChI Key |
BWNCPAKAYPWKHY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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